molecular formula C10H16O B8146224 (+)-trans-Limonene 1,2-epoxide

(+)-trans-Limonene 1,2-epoxide

Cat. No. B8146224
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-AGROOBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-trans-Limonene 1,2-epoxide is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-trans-Limonene 1,2-epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-trans-Limonene 1,2-epoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bio-based Polymers : Trans-limonene bis-epoxide (trans-LBE), derived from (+)-trans-Limonene 1,2-epoxide, is a crucial material for bio-based polymers like non-isocyanate polyurethanes (NIPUs). These polymers find applications in thermoset materials, elastomers, and thermoplastics (Rehman et al., 2020).

  • Anxiety Treatment : The acute administration of (+)-limonene epoxide has an anxiolytic-like effect on mice, suggesting its potential as a new approach for treating anxiety without causing toxic effects (Almeida et al., 2012).

  • Flavor and Fragrance Industry : The compound is used for the direct, simple synthesis of trans-beta-terpineol from (+)-limonene, an important process in the flavor and fragrance industry (Gurudutt et al., 1992).

  • Biorenewable Polymers : Limonene 1,2-monoepoxide can serve as a starting material for biorenewable polymers and can be converted into other chiral derivatives (Biondi et al., 2021).

  • Cannabinoid Drug Synthesis : 1,2-limonene epoxides are potential raw materials for the preparation of related cannabinoid drugs (Huang et al., 2021).

  • Detoxification and Metabolism : The limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis is involved in processing epoxide-containing compounds in detoxification or metabolism (Arand et al., 2003).

  • Chemical Synthesis : Epoxide hydrolase-catalyzed resolution of cis/trans limonene oxides enables the synthesis of all limonene oxide enantiomers in a one-step process, increasing resource efficiency (Ferrandi et al., 2015).

  • Sustainable Polymers : Reaction with carbon dioxide forms polycarbonates with unique chemical and physical properties, contributing to the bioeconomy (Parrino et al., 2018).

  • Pharmaceuticals : Limonene-1,2-epoxide hydrolase catalyzes the enantioselective hydrolysis of 1-methylcyclohexene oxide with high regioselectivity, useful in pharmaceutical synthesis (Werf et al., 1999).

properties

IUPAC Name

(1S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8?,9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-AGROOBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CC[C@]2([C@H](C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Limonene-1,2-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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